3,6-Dimethylpiperidin-2-one
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Overview
Description
3,6-Dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3,6-Dimethylpiperidin-2-one is 1S/C7H13NO/c1-5-3-4-6(2)8-7(5)9/h5-6H,3-4H2,1-2H3,(H,8,9) . For a detailed molecular structure analysis, tools like MolView can be used to convert this InChI code into a 3D model.Scientific Research Applications
- Applications : Researchers have investigated the synthesis of substituted piperidines using various methods. These derivatives play a crucial role in designing drugs across multiple therapeutic areas .
- Applications : Scientists have explored the synthesis of spiropiperidines and their potential as bioactive molecules. These compounds exhibit diverse biological activities and may serve as leads for drug discovery .
- Applications : Researchers have investigated the synthesis of condensed piperidines and their biological properties. These compounds often display interesting pharmacological profiles .
- Applications : Scientists have explored the synthesis of piperidinones and evaluated their biological activity. These compounds may serve as potential drug candidates .
- Applications : Researchers have employed MCRs to synthesize diverse piperidine derivatives. These reactions provide rapid access to structurally diverse compounds for drug discovery .
- Applications : Scientists have assessed the pharmacological activity of synthetic and natural piperidines. These studies contribute to identifying potential drug candidates and understanding their mechanisms of action .
Medicinal Chemistry and Drug Design
Spiropiperidines and Spiro Compounds
Condensed Piperidines
Piperidinones and Their Derivatives
Multicomponent Reactions (MCRs)
Biological Evaluation and Pharmacological Activity
Safety and Hazards
Future Directions
Piperidines, including 3,6-Dimethylpiperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, including 3,6-Dimethylpiperidin-2-one .
Mechanism of Action
Target of Action
The primary targets of 3,6-Dimethylpiperidin-2-one are currently unknown . This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of 3,6-Dimethylpiperidin-2-one’s action are currently unknown . As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of many drugs .
properties
IUPAC Name |
3,6-dimethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-4-6(2)8-7(5)9/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWOCYQKOFMHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpiperidin-2-one |
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